[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol
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Overview
Description
[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol is an aromatic heterocyclic compound with the molecular formula C9H6N2O4 and a molecular weight of 206.16 g/mol . It is characterized by a fused ring system that includes a quinazoline core and a dioxole ring. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .
Mechanism of Action
Target of Action
The primary target of [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with the GABA A receptor, leading to changes in the receptor’s function .
Biochemical Pathways
The compound’s interaction with the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of sleep and mood .
Pharmacokinetics
The compound’s effectiveness in preclinical seizure models suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action on the GABA A receptor results in a decrease in neuronal excitability, which can help to control seizures . In preclinical seizure models, the compound was found to be effective, with significant therapeutic/toxicity profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization reactions: Using reagents such as polyphosphoric acid or phosphorus oxychloride.
Condensation reactions: Employing aldehydes or ketones with amines or amides.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline derivatives.
Reduction: Formation of dihydroquinazoline compounds.
Substitution: Introduction of functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces quinazoline derivatives.
Reduction: Yields dihydroquinazoline compounds.
Substitution: Results in various substituted quinazoline derivatives.
Scientific Research Applications
[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure.
Dioxole derivatives: Compounds with a dioxole ring system.
Uniqueness
[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol is unique due to its fused ring system, which combines the properties of both quinazoline and dioxole derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-1-6-7(15-3-14-6)2-5(4)10-9(13)11-8/h1-2H,3H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXVGQDMUWHFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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